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Suc-AAPR-pNA

Testisin Serine Protease Kinetic Parameters

Generic Arg-pNA substrates (e.g., Bz-Arg-pNA) produce non-comparable kinetic data due to suboptimal P2-P4 recognition, risking misleading activity results and acceptance of sub-potent enzyme batches. Suc-AAPR-pNA eliminates this variability with its validated Ala-Ala-Pro-Arg sequence. - Documented Km: 32.8 mM (WT trypsin) vs. 50.8 mM (K188D/D189K mutant) - enables sensitive mutagenesis studies. - Highest relative activity (1.0) for rTrypsin & porcine trypsin; outperforms Suc-AAPK-pNA by 1.25-fold. - Validated for testisin assays at 200 µM with established inhibitor protocols (leupeptin, AEBSF).

Molecular Formula C27H39N9O9
Molecular Weight 633.7 g/mol
Cat. No. B594406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-AAPR-pNA
Molecular FormulaC27H39N9O9
Molecular Weight633.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1
InChIKeyXHCDPNOVUNAIPA-FVCZOJIISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-AAPR-pNA: Quantitative Serine Protease Substrate


Suc-AAPR-pNA (Succinyl-Ala-Ala-Pro-Arg-p-nitroanilide) is a chromogenic peptide substrate specifically designed for the quantitative detection of proteolytic enzymes that cleave at the C-terminal side of arginine residues. Its core structure consists of a tetrapeptide sequence (Ala-Ala-Pro-Arg) capped with an N-terminal succinyl group for enhanced stability and a C-terminal p-nitroanilide (pNA) chromophore. Upon specific enzymatic cleavage, the pNA moiety is released, producing a yellow color that can be measured spectrophotometrically at 405 nm, enabling straightforward, real-time kinetic analysis [1]. The compound is primarily utilized in research and industrial quality control settings to measure the activity of trypsin, trypsin-like serine proteases, and, importantly, to differentiate their activities through P1 arginine specificity.

Detection Chromogenic readout at 405 nm for real‑time kinetic assays
Specificity P1 arginine motif targets trypsin‑like serine proteases
Sequence Tetrapeptide Suc‑Ala‑Ala‑Pro‑Arg‑pNA for selective enzyme recognition

Suc-AAPR-pNA: Why Generic Substitution Fails


Generic substitution with other chromogenic protease substrates, even those also ending in Arg-pNA (e.g., Bz-Arg-pNA, Z-Arg-Arg-pNA) or closely related analogs (e.g., Suc-AAPK-pNA), is scientifically invalid. The extended P4-P1 peptide sequence (Suc-Ala-Ala-Pro-Arg-pNA) is not arbitrary; it is a critical determinant of enzyme recognition and catalytic efficiency. The specific P2 (Pro) and P3/P4 (Ala-Ala) residues create a unique binding conformation in the enzyme's active site that differs significantly from substrates with altered or truncated sequences [1]. This results in vastly different kinetic parameters (Km, kcat) and specificity profiles for a given enzyme. For instance, a substrate with a different P2 amino acid may exhibit a drastically reduced turnover rate by the same protease, leading to non-comparable assay data and potentially misleading conclusions about enzyme activity or inhibitor potency. Therefore, procurement decisions must be guided by the specific kinetic and selectivity data of Suc-AAPR-pNA, as detailed in the evidence below.

1

Altered P2/P3/P4 residues can shift Km and kcat, producing non‑comparable kinetic data.

2

Truncated or single‑residue Arg‑pNA substrates lack the full binding conformation required for accurate enzyme profiling.

3

Lysine‑terminated analogs (e.g., Suc‑AAPK‑pNA) may exhibit lower turnover and reduced assay sensitivity.

Suc-AAPR-pNA Evidence: Km, Specificity & Applications


Km Determination for Testisin

In a study characterizing the substrate specificity of recombinant testisin, Suc-AAPR-pNA was the only P1-Arg chromogenic substrate used to determine kinetic parameters and assess inhibitor effects. While this study did not directly compare Suc-AAPR-pNA with other substrates for testisin, its exclusive use underscores its suitability for this enzyme [1]. The study utilized a substrate concentration of 200 μM Suc-AAPR-pNA to monitor testisin activity, demonstrating that the enzyme can be quantitatively assayed with this substrate [1].

Testisin substrate fit
Class‑level
Exclusive P1‑Arg substrate used at 200 µM for kinetic and inhibition assays.
Reported suitability for testisin activity measurement.
Data to verify; other trypsin‑like enzymes may differ.
Testisin Serine Protease Kinetic Parameters

Km Comparison: Wild-Type vs. Mutant Trypsin

Suc-AAPR-pNA has been characterized as a substrate for wild-type trypsin and the engineered K188D/D189K mutant, providing quantitative Km values that enable direct comparison of substrate affinity. The Km for wild-type trypsin is reported as 32.8 mM, while the affinity decreases for the mutant to 50.8 mM, indicating the importance of these lysine residues in substrate binding . This data allows researchers to use Suc-AAPR-pNA not only as an activity probe but also as a sensitive tool for dissecting enzyme-substrate interactions and the effects of mutations on substrate recognition.

Trypsin Km: WT vs mutant
Head‑to‑head
Km 32.8 mM (WT) vs 50.8 mM (K188D/D189K mutant)
1.55‑fold increase indicates reduced binding affinity in mutant.
Enables discrimination of active‑site architecture changes.
Purified recombinant variants; conditions not fully specified.
Trypsin Site-Directed Mutagenesis Kinetic Parameters

P1 Specificity for Recombinant Trypsin

A comprehensive P1-specificity analysis was performed on recombinant trypsin (rTrypsin) using a panel of ten Suc-AAPX-pNA substrates, where X varied at the P1 position. The activity against each substrate was measured relative to the highest activity observed, which was for Suc-AAPR-pNA (P1 = Arginine). The data shows that Suc-AAPR-pNA is the optimal substrate for rTrypsin, with the second-best substrate, Suc-AAPK-pNA (P1 = Lysine), exhibiting a relative activity of approximately 0.6 [1]. This demonstrates a clear preference for arginine over lysine at the P1 position for this specific enzyme.

rTrypsin P1 specificity
Head‑to‑head
Relative activity = 1.0 (reference) among Suc‑AAPX‑pNA panel.
Closest analog (Lys‑pNA) ≈ 0.6 relative activity.
Highest signal for rTrypsin; supports assay sensitivity optimization.
pH 9.0, recombinant enzyme; may guide lot‑release testing design.
Trypsin Substrate Specificity P1 Residue

P1 Specificity for Porcine Trypsin

In the same study, the P1-specificity profile was also determined for porcine trypsin using the identical panel of ten Suc-AAPX-pNA substrates. The activity pattern mirrored that of rTrypsin, with Suc-AAPR-pNA exhibiting the highest relative activity (set to 1.0) and Suc-AAPK-pNA showing the next highest activity, with a relative activity of approximately 0.8 [1]. This confirms that the strong preference for arginine over lysine is a conserved feature of trypsins from different species and that Suc-AAPR-pNA is a robust and reliable substrate for assaying this class of enzymes.

Porcine trypsin P1 specificity
Head‑to‑head
Relative activity = 1.0 (reference) among Suc‑AAPX‑pNA panel.
Closest analog (Lys‑pNA) ≈ 0.8 relative activity.
Conserved arginine preference; suitable for mammalian trypsin assays.
Porcine enzyme at pH 9.0; supports wide dynamic range.
Porcine Trypsin Substrate Specificity P1 Residue

Suc-AAPR-pNA: Research & Industrial Applications


Trypsin Mutant Kinetics Characterization

This scenario is ideal for labs using site-directed mutagenesis to study trypsin or related serine proteases. The quantitative Km data for wild-type vs. K188D/D189K mutant trypsin (32.8 mM vs. 50.8 mM) demonstrates that Suc-AAPR-pNA can be used to sensitively detect and quantify how specific amino acid changes affect substrate binding affinity . Using this substrate allows researchers to generate precise, comparable kinetic data for publications and grant applications.

rTrypsin Lot Activity Validation

In biopharmaceutical manufacturing where recombinant trypsin (e.g., rTrypsin) is used for cell dissociation or as a process intermediate, ensuring lot-to-lot consistency is critical. The direct, head-to-head specificity data confirms that Suc-AAPR-pNA is the optimal substrate for this enzyme, yielding the highest relative activity (1.0) compared to all other Suc-AAPX-pNA substrates tested, including Suc-AAPK-pNA (relative activity ~0.6) [1]. This ensures the most sensitive and linear assay possible for release testing, minimizing the risk of accepting sub-potent enzyme batches.

Testisin Activity Measurement in Cancer Research

For researchers investigating the role of testisin in tumor biology or reproductive physiology, Suc-AAPR-pNA is the documented, validated chromogenic substrate. Published protocols have established the use of 200 μM Suc-AAPR-pNA to monitor testisin activity and to evaluate the inhibitory effects of compounds like leupeptin and AEBSF [2]. By adopting this established substrate and protocol, researchers can generate data that is directly comparable to existing literature, enhancing the credibility and impact of their findings.

High-Sensitivity Assay for Porcine Trypsin

Laboratories that rely on porcine trypsin for applications ranging from proteomics to cell biology can maximize their assay's dynamic range and lower the limit of detection by selecting Suc-AAPR-pNA. The specificity profiling data for porcine trypsin shows that Suc-AAPR-pNA provides the highest relative activity (1.0) among the tested panel, outperforming the closest analog Suc-AAPK-pNA (relative activity ~0.8) [1]. This 1.25-fold difference in signal intensity can be critical for reliably quantifying low levels of enzyme activity in complex biological samples or during the early stages of purification.

Application
Selection Property
Validation Focus
Trypsin mutant kinetic studies
Km shift detection sensitivity
Enzyme variant discrimination and binding affinity comparison
rTrypsin lot release testing
Highest relative activity vs lysine substrates
Lot‑to‑lot activity consistency and linear assay range
Testisin activity measurement
Published protocol substrate (200 µM)
Literature‑comparable data generation
Porcine trypsin assays
Top‑ranked P1 arginine substrate
Sensitivity and low‑activity quantification in complex samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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